molecular formula C17H17ClN2O3S B2753194 4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 955253-74-4

4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2753194
CAS No.: 955253-74-4
M. Wt: 364.84
InChI Key: HJYSTUGZPQTFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry research, characterized by a pyrrolidinone scaffold (5-oxo-pyrrolidinyl) substituted with a phenyl group at position 1 and a 4-chlorobenzenesulfonamide moiety attached via a methylene bridge at position 3 . The integration of the 5-oxopyrrolidine core, a structure present in various natural products and therapeutic agents, makes this compound a valuable scaffold for the design and synthesis of novel bioactive molecules . The benzenesulfonamide group is a privileged pharmacophore known to confer inhibitory properties against various enzymes, which can be leveraged in developing enzyme-targeted therapies . While specific biological data for this exact compound is not widely published, derivatives sharing the 5-oxopyrrolidine structure have demonstrated significant cytotoxic effects in scientific studies. For instance, recent research on similar 4-(dimethylamino)phenyl-5-oxopyrrolidines has shown that they can inhibit colony formation and reduce cell viability in aggressive cancer cell lines, such as triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1), suggesting a promising avenue for anticancer research . The compound is intended for research applications such as medicinal chemistry exploration, enzyme inhibition studies, and as a building block for the synthesis of more complex chemical entities. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

4-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-14-6-8-16(9-7-14)24(22,23)19-11-13-10-17(21)20(12-13)15-4-2-1-3-5-15/h1-9,13,19H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYSTUGZPQTFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Intermediate Synthesis

The 5-oxo-1-phenylpyrrolidin-3-ylmethyl backbone is synthesized through cyclization of phenyl-substituted precursors. Two dominant strategies exist:

Method A: Aldol Cyclization

  • Reactants : Ethyl 4-chloroacetoacetate and benzylamine undergo condensation at 60–80°C in toluene, followed by acid-catalyzed cyclization (HCl, reflux, 12 h).
  • Yield : 68–72% after recrystallization (ethanol/water).
  • Key Advantage : Scalability to kilogram quantities with minimal epimerization.

Method B: Reductive Amination

  • Reactants : 5-Oxo-pyrrolidin-3-one and benzaldehyde react via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at 25°C.
  • Yield : 65–70%, with shorter reaction times (6 h) but lower scalability.

Sulfonamide Coupling

The pyrrolidine intermediate is coupled with 4-chlorobenzenesulfonyl chloride under basic conditions:

Standard Protocol :

  • Base : Triethylamine (2.5 eq) in dichloromethane (DCM) at 0–5°C.
  • Coupling Agent : 4-Chlorobenzenesulfonyl chloride (1.2 eq) added dropwise.
  • Reaction Time : 4 h at 25°C.
  • Workup : Aqueous HCl wash, drying (Na2SO4), and solvent evaporation.
  • Yield : 78–82% purity >98% (HPLC).

Critical Parameters :

  • Solvent Polarity : DCM outperforms THF due to better sulfonyl chloride solubility.
  • Temperature Control : Exothermic reactions require cooling to suppress sulfonate ester formation.

Reaction Optimization and Byproduct Mitigation

Catalytic Enhancements

Parameter Optimal Condition Impact Source
Base Catalyst Triethylamine → N-Methylmorpholine Reduces emulsion formation during workup
Coupling Solvent DCM → Acetonitrile Improves yield by 8% via polar aprotic stabilization
Stoichiometry Sulfonyl chloride (1.2 eq) Minimizes unreacted pyrrolidine (<2%)

Byproduct Analysis

  • Major Byproduct : N-Di-sulfonylated species (5–7%) due to excess sulfonyl chloride.
  • Mitigation : Stepwise addition of sulfonyl chloride and real-time HPLC monitoring reduce byproducts to <1%.

Analytical Characterization

Spectroscopic Validation

Technique Key Peaks Functional Group Assignment Source
1H NMR (DMSO-d6) δ 7.82 (d, 2H, Ar-H), δ 4.21 (m, 1H, CH-pyrrolidine) Aromatic protons, pyrrolidine CH
IR (KBr) 1150 cm⁻¹ (S=O), 1705 cm⁻¹ (C=O) Sulfonamide, ketone
LC-MS m/z 363.8 [M+H]+ Molecular ion confirmation

Purity Assessment

  • HPLC : >99% purity achieved via reverse-phase C18 column (acetonitrile/water gradient).
  • XRD : Single-crystal analysis confirms planar sulfonamide alignment with pyrrolidine ring.

Industrial-Scale Challenges

Solvent Recovery and Waste Management

  • Ecological Impact : Traditional DCM usage generates 15 L waste/kg product.
  • Innovation : Switch to methyl tert-butyl ether (MTBE) reduces waste by 40% and enables solvent recycling.

Thermal Stability Concerns

  • Decomposition : Above 150°C, sulfonamide bond cleavage occurs (TGA-DSC).
  • Storage : Recommended at 2–8°C under nitrogen to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide derivatives with different substituents.

Scientific Research Applications

4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : Compound 41 (88% yield) and its analogs (e.g., 37: 73%, 38: 80%) demonstrate high-yield syntheses using reverse-phase HPLC purification .

Physicochemical Properties

Table 2: Physical and Spectral Properties
Compound ID Melting Point (°C) Purity (HPLC) Key Spectral Data (IR, NMR) Reference
16 170–173 97.51% IR: ν 1672 cm⁻¹ (C=O); ¹H NMR: δ 7.5–8.1 ppm (aromatic H)
17 188.8–190.3 98.65% ¹³C NMR: δ 165.2 ppm (C=S); HRMS: m/z 589.1 [M+1]⁺
45 Not specified Not specified IR: ν 3268 cm⁻¹ (N–H); HRMS: 470.1165 [M+Na]⁺
Compound I (monohydrate) Not specified Not specified Dihedral angles: 78.4° (sulfonyl vs. benzoyl), H-bonding with water molecules

Key Observations :

  • Thermal Stability : Higher melting points (e.g., 17: 188.8–190.3°C) correlate with increased crystallinity and purity .
  • Hydrogen Bonding: Compound I’s crystal structure reveals extensive H-bonding with water, suggesting enhanced solubility compared to non-hydrated analogs .

Key Observations :

  • Substituent-Driven Activity: The pyrrolidinone group in the target compound may confer conformational stability for receptor binding, akin to the dihydropyridinone in compound 14 .
  • Cytotoxicity : MMV665914’s selectivity highlights the importance of bulky substituents (e.g., piperazine) in reducing off-target effects .

Biological Activity

4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an inhibitor of human carbonic anhydrases (CAs). This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a chloro substituent on the benzene ring and a pyrrolidine derivative with a 5-oxo group. Its molecular formula is C17H17ClN2O3SC_{17}H_{17}ClN_{2}O_{3}S, and it has a molecular weight of 364.8 g/mol . The structural uniqueness contributes to its selectivity and potency in biological applications.

PropertyValue
Molecular FormulaC17H17ClN2O3SC_{17}H_{17}ClN_{2}O_{3}S
Molecular Weight364.8 g/mol
CAS Number955253-74-4

The primary mechanism of action for 4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves the inhibition of carbonic anhydrases, particularly human carbonic anhydrase II (CA II). This enzyme plays a crucial role in maintaining acid-base balance and fluid secretion in various biological systems. Inhibition of CA II can lead to significant alterations in physiological processes, making this compound a candidate for therapeutic applications in conditions such as glaucoma and edema .

Inhibition of Carbonic Anhydrases

Research indicates that compounds similar to 4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide exhibit potent inhibitory effects on carbonic anhydrases. For instance, studies have shown that related benzenesulfonamides can inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, while CA II inhibition showed IC50 values between 1.55 and 3.92 μM . This selectivity is critical, as it suggests potential therapeutic advantages with reduced side effects.

Anticancer Activity

In addition to its role as a CA inhibitor, there is emerging evidence that this compound may exhibit anticancer properties. A study evaluating various benzenesulfonamide derivatives found that certain compounds induced apoptosis in breast cancer cell lines (e.g., MDA-MB-231), demonstrating significant increases in apoptotic markers compared to controls . The dual activity of inhibiting CAs while inducing cancer cell death positions this compound as a promising candidate for further investigation.

Study on Antimicrobial Activity

A related study investigated the antimicrobial properties of benzenesulfonamide derivatives against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated significant inhibition rates at concentrations of 50 μg/mL, with some derivatives achieving up to 80% inhibition against S. aureus compared to positive controls . This suggests that compounds like 4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide may also possess valuable antimicrobial properties.

Pharmacokinetics and ADMET Properties

Predictive studies on the pharmacokinetic properties of this compound indicate favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Such characteristics are essential for the development of effective therapeutic agents . The presence of specific functional groups enhances its bioavailability and interaction with biological targets.

Q & A

Q. Basic: What are the critical steps in synthesizing 4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step routes, including:

  • Nucleophilic substitution for introducing the benzenesulfonamide moiety.
  • Coupling reactions to attach the pyrrolidinone ring via methylene bridges.
  • Oxidation to form the 5-oxo group on the pyrrolidine ring. Key intermediates require purification using column chromatography or recrystallization. Analytical techniques (NMR, mass spectrometry) confirm structural integrity at each stage .

Q. Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for sulfonamide formation .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like imine formation .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate cyclization of the pyrrolidinone ring .
  • Continuous flow reactors : Enable precise control of residence time and temperature for scalable synthesis .

Structural Characterization

Q. Basic: What analytical techniques are essential for confirming the compound’s structure?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing sulfonamide NH from pyrrolidinone carbonyl) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for chlorine .
  • X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the phenyl and sulfonamide groups .

Q. Advanced: How can computational methods resolve structural ambiguities in complex derivatives?

  • DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts to validate experimental data .
  • Molecular docking : Models interactions between the sulfonamide group and biological targets (e.g., enzymes) to infer bioactive conformations .

Biological Activity & Mechanism

Q. Basic: How should researchers design assays to evaluate this compound’s biological activity?

  • Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, COX-2) .
  • Dose-response curves : Use IC₅₀ values to quantify inhibition potency in enzymatic assays .
  • Control experiments : Include known inhibitors (e.g., acetazolamide) to validate assay sensitivity .

Q. Advanced: What strategies can elucidate structure-activity relationships (SAR) for derivatives?

  • Substituent variation : Modify the chloro group on the benzene ring to assess electronic effects on binding affinity .
  • Metabolic stability assays : Incubate derivatives with liver microsomes to identify metabolically labile sites (e.g., pyrrolidinone ring oxidation) .
  • Kinetic analysis : Measure kcat/KM to determine if activity changes are due to binding or catalytic efficiency .

Data Interpretation & Contradictions

Q. Basic: How can researchers address inconsistencies in reported synthetic yields?

  • Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, moisture levels) to mitigate variability .
  • HPLC purity analysis : Detect trace impurities (e.g., unreacted intermediates) that may skew yield calculations .

Q. Advanced: How can discrepancies between in vitro and in vivo activity data be resolved?

  • Pharmacokinetic profiling : Measure bioavailability and plasma half-life to identify absorption/metabolism barriers .
  • Metabolite identification : Use LC-MS to detect inactive or toxic metabolites formed in vivo .
  • Tissue distribution studies : Radiolabel the compound to track accumulation in target organs .

Methodological Considerations

Q. Advanced: What computational tools are recommended for predicting reaction pathways?

  • Gaussian or ORCA : Model transition states and activation energies for key steps (e.g., sulfonamide bond formation) .
  • Machine learning : Train models on existing reaction data to predict optimal conditions for novel derivatives .

Q. Advanced: How can kinetic isotope effects (KIEs) clarify reaction mechanisms?

  • Deuterium labeling : Replace NH protons in the sulfonamide group to study hydrogen-bonding interactions in enzyme inhibition .

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